molecular formula C10H14ClNO3S2 B13161125 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride

5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride

Cat. No.: B13161125
M. Wt: 295.8 g/mol
InChI Key: KXJYCPFXJIVHEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which facilitates nucleophilic attack . The thiophene ring also contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(2-Methylpropanamido)ethyl]thiophene-2-sulfonyl chloride is unique due to its combination of a thiophene ring, sulfonyl chloride group, and amide group, which provides a versatile platform for various chemical transformations. Its reactivity and stability make it a valuable intermediate in organic synthesis and research .

Properties

Molecular Formula

C10H14ClNO3S2

Molecular Weight

295.8 g/mol

IUPAC Name

5-[1-(2-methylpropanoylamino)ethyl]thiophene-2-sulfonyl chloride

InChI

InChI=1S/C10H14ClNO3S2/c1-6(2)10(13)12-7(3)8-4-5-9(16-8)17(11,14)15/h4-7H,1-3H3,(H,12,13)

InChI Key

KXJYCPFXJIVHEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C)C1=CC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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